(S)-tropic acid

Description

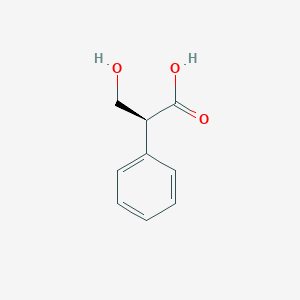

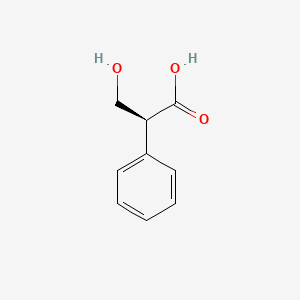

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16202-15-6 | |

| Record name | Tropic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxy-2-phenylpropanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-tropic acid chemical properties and structure

An In-depth Technical Guide to (S)-Tropic Acid: Chemical Properties and Structure

Introduction

This compound, systematically known as (2S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid that serves as a crucial intermediate in the pharmaceutical industry.[1] It is a key building block in the synthesis of important tropane alkaloids such as atropine and hyoscyamine, which possess significant anticholinergic properties.[2][3] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-hydroxy-2-phenylpropanoic acid | [4] |

| Synonyms | (S)-(-)-Tropic Acid, L-Tropic Acid, (-)-3-Hydroxy-2-phenylpropionic Acid | [5][6][7] |

| CAS Number | 16202-15-6 | [4][6][7] |

| Molecular Formula | C₉H₁₀O₃ | [4][5][6] |

| Molecular Weight | 166.17 g/mol | [4][5][7] |

| Melting Point | 116-118 °C (racemic mixture) | [8] |

| Boiling Point | 322.50 °C (estimated) | [9] |

| Water Solubility | 20,000 mg/L at 25 °C | [9] |

| Optical Activity | Levorotatory (-) | [5] |

Chemical Structure

This compound is a derivative of propionic acid, featuring a phenyl group at the C2 position and a hydroxymethyl group also attached to the C2 carbon.[10] The "(S)" designation indicates the stereochemistry at the chiral center (C2), which is crucial for its biological activity and its role as a precursor to specific stereoisomers of pharmaceutical compounds.

Key Structural Features:

-

Chiral Center: The alpha-carbon (C2) is a stereocenter, giving rise to two enantiomers: this compound and (R)-tropic acid.[11]

-

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.

-

Hydroxyl Group (-OH): The primary alcohol group contributes to the molecule's polarity and potential for hydrogen bonding.

-

Phenyl Group (C₆H₅): This aromatic ring adds a nonpolar, hydrophobic character to the molecule.

Structural Identifiers:

-

SMILES: c1ccc(cc1)--INVALID-LINK--C(=O)O[5]

-

InChI: InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1[5]

-

InChIKey: JACRWUWPXAESPB-MRVPVSSYSA-N[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method): [12]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[12]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.

-

Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, starting from about 10-20°C below the approximate melting point.[14]

-

Data Recording: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.[15]

-

Solubility in Water:

-

Place approximately 25 mg of this compound into a test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. The partial solubility of tropic acid should be noted.[9]

-

-

Solubility in Aqueous Acid/Base:

-

To test for acidic functional groups, the solubility of a water-insoluble or sparingly soluble sample is tested in a 5% aqueous sodium bicarbonate (NaHCO₃) solution and a 5% aqueous sodium hydroxide (NaOH) solution.[15]

-

Place approximately 25 mg of this compound into two separate test tubes.

-

Add 0.75 mL of 5% NaHCO₃ to one tube and 0.75 mL of 5% NaOH to the other.

-

Shake both tubes. Effervescence in the NaHCO₃ solution and dissolution in both solutions indicate the presence of a carboxylic acid group.[15]

-

-

Solubility in Organic Solvents:

Optical Rotation Determination

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

-

Polarimeter Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

-

Measurement: Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Angle of Rotation: Measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be reported with the value. For this compound, the value will be negative.[5]

Synthesis and Biosynthesis Pathways

This compound is obtained through both chemical synthesis and biosynthetic routes within certain plants.

Chemical Synthesis: Ivanov Reaction

A common laboratory synthesis of tropic acid involves the Ivanov reaction.[2] This method utilizes phenylacetic acid and formaldehyde as starting materials.[2]

Biosynthesis Pathway

In nature, tropic acid is derived from the amino acid L-phenylalanine.[18] The biosynthesis involves an unusual intramolecular rearrangement of the phenylpropanoid skeleton. Phenyllactic acid is considered a key intermediate in this pathway.[18]

References

- 1. This compound (16202-15-6) at Nordmann - nordmann.global [nordmann.global]

- 2. Tropic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]

- 4. Tropic acid, (-)- | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. ((-)-S-Tropic Acid - SRIRAMCHEM [sriramchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Tropic acid | 529-64-6 [chemicalbook.com]

- 9. tropic acid, 552-63-6 [thegoodscentscompany.com]

- 10. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tropic acid, (+)- | C9H10O3 | CID 643328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.ws [chem.ws]

- 18. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Stereoisomerism and Chirality of (S)-Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule of significant interest in the pharmaceutical industry due to its role as a key precursor in the synthesis of tropane alkaloids such as atropine and hyoscyamine. The stereochemistry of tropic acid is a critical determinant of the biological activity of these alkaloids, with the (S)-enantiomer being the pharmacologically active component. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of (S)-tropic acid, including its physicochemical properties, synthesis, chiral separation, and the stereospecificity of its biological activity. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction to Tropic Acid and its Chirality

Tropic acid possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: this compound and (R)-tropic acid. The spatial arrangement of the phenyl, carboxyl, and hydroxymethyl groups around this chiral center dictates the molecule's interaction with biological systems.

The profound biological importance of tropic acid's chirality is exemplified by the tropane alkaloid atropine. Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine. The pharmacologically active component is (-)-hyoscyamine, which is the ester of this compound and tropine. This stereoselectivity underscores the necessity for enantiomerically pure this compound in the synthesis of effective anticholinergic drugs.

Physicochemical Properties of Tropic Acid Enantiomers

The enantiomers of tropic acid share the same chemical formula and connectivity but differ in their interaction with plane-polarized light and their physical properties in a chiral environment. The racemic mixture (±)-tropic acid has distinct properties from its constituent enantiomers.

| Property | (S)-(-)-Tropic Acid | (R)-(+)-Tropic Acid | (±)-Tropic Acid (Racemic) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Melting Point | 126-128 °C | 107 °C | 116-118 °C[1] |

| Specific Rotation [α]D | -72° (c=0.5 in water) | +72° (c=0.5 in water) | 0° |

| Solubility | Soluble in water, ethanol, methanol, and ether. | Soluble in water (0.12 M), ethanol, methanol, and ether.[2] | Soluble in water (20 g/L at 20°C), ethanol, methanol, and acetone.[3][4] Limited solubility in benzene and practically insoluble in petroleum ether. |

Synthesis and Chiral Resolution of this compound

The production of enantiomerically pure this compound is a critical step in the synthesis of various pharmaceuticals. Both enantioselective synthesis and resolution of a racemic mixture are common strategies.

Racemic Synthesis of Tropic Acid

A common method for the synthesis of racemic tropic acid is the Ivanov reaction between phenylacetic acid and formaldehyde.[2]

Experimental Protocol: Racemic Synthesis of Tropic Acid

-

Dianion Formation: A solution of phenylacetic acid in an appropriate ether solvent is treated with two equivalents of a Grignard reagent, such as isopropyl magnesium chloride, to form the dianion.

-

Reaction with Formaldehyde: Gaseous or paraformaldehyde is introduced to the reaction mixture. The dianion attacks the formaldehyde.

-

Acidification: The reaction is quenched with an aqueous acid solution (e.g., sulfuric acid) to protonate the carboxylate and alkoxide, yielding racemic tropic acid.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The crude product can be purified by recrystallization.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound can be achieved through various methods, including enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, lipases can be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Tropic Acid Ester

-

Substrate Preparation: A racemic mixture of a tropic acid ester (e.g., methyl tropate) is prepared.

-

Enzymatic Reaction: The racemic ester is incubated with a lipase (e.g., from Candida antarctica) in a suitable buffer system. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

-

Separation: The reaction mixture, now containing the (S)-ester and (R)-tropic acid, is subjected to extraction. The ester and the acid can be separated based on their different solubilities in acidic and basic aqueous solutions.

-

Hydrolysis: The enantiomerically enriched (S)-ester is then hydrolyzed (e.g., using NaOH) to yield this compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral HPLC Separation of Tropic Acid Enantiomers

While a universally applicable protocol is not available, a general approach for the chiral separation of acidic compounds like tropic acid on a protein-based CSP is as follows:

-

Column: A chiral stationary phase, such as one based on α1-acid glycoprotein (AGP), is often effective for the separation of acidic enantiomers.

-

Mobile Phase: A buffered aqueous solution with an organic modifier is typically used. The pH of the buffer is a critical parameter for optimizing the separation of acidic compounds. A common mobile phase might consist of a phosphate buffer (pH 4-7) and acetonitrile or methanol as the organic modifier.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is generally used.

-

Detection: UV detection at a wavelength where tropic acid absorbs, typically around 210-220 nm.

-

Optimization: The resolution of the enantiomers can be optimized by adjusting the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature.

Stereospecific Biological Activity

The pharmacological importance of this compound lies in its role as a precursor to potent anticholinergic agents. The stereochemistry at the C2 position of tropic acid is crucial for the high-affinity binding of these drugs to muscarinic acetylcholine receptors.

While direct comparative biological activity data for the individual tropic acid enantiomers is limited, the activity of their derivatives provides strong evidence for stereospecificity. The primary mechanism of action of drugs like atropine is the competitive antagonism of acetylcholine at muscarinic receptors.

| Drug | Composition | Muscarinic Receptor Subtype | Ki (nM) |

| Atropine | Racemic mixture of (+)- and (-)-hyoscyamine | M1 | 1.27[5] |

| M2 | 3.24[5] | ||

| M3 | 2.21[5] | ||

| M4 | 0.77[5] | ||

| M5 | 2.84[5] |

Note: (-)-Hyoscyamine contains the this compound moiety.

The high affinity of atropine for all five muscarinic receptor subtypes is primarily attributed to the (-)-hyoscyamine enantiomer, which contains this compound. This indicates that the (S)-configuration is essential for the molecule to adopt the correct conformation for binding to the receptor's active site.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The binding of an antagonist like atropine blocks the downstream signaling cascades initiated by acetylcholine.

Conclusion

The chirality of tropic acid is a fundamental aspect that dictates its utility in the development of potent anticholinergic drugs. The (S)-enantiomer is the key building block for pharmacologically active tropane alkaloids, highlighting the critical importance of stereospecificity in drug design and synthesis. This guide has provided an in-depth overview of the properties, synthesis, and biological relevance of this compound, offering valuable technical information for researchers and professionals in the pharmaceutical sciences. The continued development of efficient and scalable methods for the production of enantiomerically pure this compound remains an important area of research.

References

The (S)-Tropic Acid Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (S)-tropic acid, a crucial acyl moiety of the pharmaceutically important tropane alkaloids hyoscyamine and scopolamine. The pathway is primarily elucidated in species of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core pathway and associated workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the primary metabolite L-phenylalanine. The pathway involves a remarkable intramolecular rearrangement of a phenyllactate moiety, which is catalyzed by a specialized cytochrome P450 enzyme. The core pathway can be summarized in four key stages:

-

Formation of Phenyllactic Acid: L-phenylalanine is first converted to phenylpyruvic acid by a phenylalanine aminotransferase. In Atropa belladonna, the root-specific enzyme ArAT4 has been identified as responsible for this step.[1] Phenylpyruvic acid is subsequently reduced to phenyllactic acid.

-

Activation of Phenyllactic Acid: Before condensation with the tropane core, phenyllactic acid is activated. In A. belladonna, this occurs via a two-step process involving a glucose ester intermediate. First, a phenyllactate UDP-glycosyltransferase (UGT84A27, also referred to as UGT1) glycosylates (R)-phenyllactate to form 1-O-phenyllactyl-β-D-glucose.[1][2]

-

Formation of Littorine: The activated phenyllactyl group is transferred from 1-O-phenyllactyl-β-D-glucose to the tropane alcohol, tropine. This esterification reaction is catalyzed by littorine synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, to form the key intermediate, littorine.[1][2][3]

-

Rearrangement to Hyoscyamine: The final and most complex step is the conversion of littorine to hyoscyamine, which contains the this compound moiety. This is not a direct isomerization but a two-step oxidative rearrangement catalyzed by a single bifunctional cytochrome P450 enzyme, CYP80F1.[4][5][6] The enzyme first hydroxylates littorine, which then undergoes a radical-mediated rearrangement of the carbon skeleton to form hyoscyamine aldehyde. This aldehyde is then reduced by a reductase to yield hyoscyamine.[4]

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. The low efficiency of some enzymatic steps, such as the glucosylation of phenyllactic acid by UGT84A27, has made detailed kinetic analysis challenging.[1] However, available data on related enzymes and precursor inhibition are summarized below.

Table 1: Enzyme Kinetic and Inhibition Parameters

| Enzyme/Process | Species | Substrate/Inhibitor | Parameter | Value | Reference(s) |

| Arogenate Dehydratase (PpADT-C)¹ | Physcomitrella patens | Phenylalanine | IC₅₀ | 320 µM | [7] |

| Arogenate Dehydratase (PpADT-G)¹ | Physcomitrella patens | Phenylalanine | Kᵢ | 28.1 µM | [7] |

| Labeled Precursor Incorporation | Datura stramonium | (RS)-3-phenyl[2-¹³C,2-²H]lactate | Incorporation into Hyoscyamine | 17% | [8] |

¹Note: Arogenate dehydratase is an enzyme in the upstream phenylalanine biosynthetic pathway. This data is included to provide context on the regulation of the precursor supply. The inhibition by phenylalanine demonstrates a feedback control mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and analyze the this compound biosynthetic pathway.

Protocol for Extraction and GC-MS Analysis of Tropane Alkaloids

This protocol is adapted for the quantitative analysis of tropane alkaloids from plant tissues, such as hairy root cultures.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction): a. Homogenize 100 mg of lyophilized plant tissue in a suitable solvent. b. To 1 mL of the sample extract (or biological fluid like serum), add an internal standard (e.g., 10 µL of 1 mg/mL atropine-d₃). c. Add 0.5 mL of borate buffer (pH 9.0) to alkalize the sample. d. Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. e. Carefully transfer the lower organic layer to a clean glass tube. f. Repeat the extraction (steps d-e) on the remaining aqueous layer to maximize recovery. g. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Seal the vial tightly and heat at 70°C for 30 minutes in a heating block. c. Cool the vial to room temperature before injection.

3. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

- Injector Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 2 min.

- Ramp: 15°C/min to 280°C.

- Hold: 5 min at 280°C.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-550) for identification.

- Characteristic Ions (TMS derivatives): Monitor specific m/z values for hyoscyamine-TMS, scopolamine-TMS, littorine-TMS, and the internal standard.

Protocol for In Vitro Littorine Synthase (LS) Assay

This protocol describes the functional characterization of littorine synthase using heterologously expressed protein.[2][12]

1. Protein Expression and Purification: a. Clone the coding sequence of Littorine Synthase (LS) into an expression vector (e.g., pET28a for His-tagging). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 16°C) overnight. d. Harvest cells, lyse by sonication, and purify the His-tagged LS protein using a Ni-NTA affinity chromatography column. e. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 100 µL:

- 100 mM Phosphate buffer (pH 7.5)

- 5 µg of purified LS enzyme

- 1 mM Tropine

- 1 mM 1-O-phenyllactyl-β-D-glucose (substrate) b. Incubate the reaction at 30°C for 1 hour. c. Prepare a negative control by boiling the enzyme for 10 minutes before adding it to the reaction mixture.

3. Product Analysis (UPLC-MS/MS): a. Stop the reaction by adding 100 µL of ice-cold methanol. b. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. c. Analyze the supernatant using a UPLC-MS/MS system.

- UPLC Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).

- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent ion to daughter ion transition for littorine (e.g., m/z 290 → 124). Compare the retention time and fragmentation pattern to an authentic littorine standard.

Protocol for Stable Isotope Labeling in Hairy Root Cultures

This protocol outlines the feeding of stable isotope-labeled precursors to trace their incorporation into final products, providing definitive evidence for pathway intermediates.[8][13]

1. Culture Preparation: a. Establish and maintain hairy root cultures of a tropane alkaloid-producing plant (e.g., Datura stramonium) in liquid Gamborg's B5 medium. b. Grow cultures for 18-21 days on a rotary shaker at 25°C in the dark.

2. Precursor Feeding: a. Synthesize or procure a stable isotope-labeled precursor, such as dual-labeled sodium (RS)-3-phenyl[2-¹³C, 2-²H]lactate. b. Prepare a sterile stock solution of the labeled precursor. c. Aseptically add the precursor to the liquid culture medium to a final concentration of 0.5-1.0 mM.

3. Incubation and Harvest: a. Continue to incubate the cultures for an additional 5-7 days under the same conditions to allow for precursor uptake and metabolism. b. Harvest the hairy roots by vacuum filtration and wash them with distilled water. c. Lyophilize the root tissue and store at -80°C until extraction.

4. Analysis: a. Perform alkaloid extraction from the lyophilized tissue as described in Protocol 3.1. b. Analyze the purified hyoscyamine fraction using high-resolution Mass Spectrometry to detect the mass shift corresponding to the incorporated isotopes (e.g., M+2 for the dual-labeled precursor).[8] c. Use ¹³C-NMR spectroscopy to confirm the position of the ¹³C label within the tropic acid moiety of hyoscyamine, which provides evidence of the intramolecular rearrangement.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

References

- 1. d.lib.msu.edu [d.lib.msu.edu]

- 2. Functional genomics analysis reveals two novel genes required for littorine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Scopolamine - Wikipedia [en.wikipedia.org]

- 7. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biosynthesis of tropic acid in plants: evidence for the direct rearrangement of 3-phenyllactate to tropate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (S)-tropic acid (NMR, IR, MS)

A. ### An In-Depth Technical Guide to the Spectroscopic Data of (S)-Tropic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known chemically as (2S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic agents atropine and hyoscyamine. A thorough understanding of its structural and chemical properties is paramount for quality control, reaction monitoring, and drug development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data with peak assignments, and a workflow for spectroscopic analysis are presented to serve as a vital resource for researchers in the field.

Introduction

This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a carboxylic acid featuring a phenyl group and a hydroxymethyl group attached to a chiral center. Its enantiomeric purity is critical for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it. Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. This document consolidates the ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its use in a research and development setting.

Spectroscopic Data and Analysis

The following sections present the spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented with assignments corresponding to the structure shown below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at pH 7.4)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 - 7.41 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| 4.04 - 4.08 | Triplet | 1H | Methine proton (-CH(Ph)COOH) |

| 3.83 - 3.87 | Doublet of doublets | 1H | Methylene proton (-CH₂OH, diastereotopic) |

| 3.66 - 3.69 | Doublet of doublets | 1H | Methylene proton (-CH₂OH, diastereotopic) |

Source: PubChem CID 10726.[3]

Table 2: ¹³C NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at pH 7.4)

| Chemical Shift (ppm) | Assignment |

| 183.00 | Carboxylic acid carbon (-C OOH) |

| 141.48 | Aromatic carbon (quaternary, C1) |

| 131.53 | Aromatic carbons (C3, C5) |

| 130.91 | Aromatic carbons (C2, C6) |

| 129.88 | Aromatic carbon (C4) |

| 66.53 | Methylene carbon (-C H₂OH) |

| 59.65 | Methine carbon (-C H(Ph)COOH) |

Source: PubChem CID 10726.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions correspond to the hydroxyl, carbonyl, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Tropic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H stretch (from carboxylic acid) |

| 3200 - 3550 | Strong, Broad | O-H stretch (from alcohol) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong, Sharp | C=O stretch (from carboxylic acid) |

| 1450 - 1600 | Medium-Weak | Aromatic C=C bending |

| ~1200 | Strong | C-O stretch (from acid/alcohol) |

Source: Data compiled from general IR tables and spectra for similar compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that results in the formation of a molecular ion and various fragments.

Table 4: Mass Spectrometry Data (EI) for DL-Tropic Acid

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 166 | ~5 | [M]⁺, Molecular Ion (C₉H₁₀O₃)⁺ |

| 118 | 48 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |

| 104 | 32 | [M - COOH - OH]⁺ or [C₇H₈O]⁺ |

| 103 | 13 | [C₈H₇O]⁺ |

| 91 | 53 | [C₇H₇]⁺, Tropylium ion |

| 77 | 14 | [C₆H₅]⁺, Phenyl ion |

Source: ChemicalBook, CAS 552-63-6.[5]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration (50-100 mg) is preferable.[6]

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.[4]

-

Data Acquisition : Place the sample in the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to maximize homogeneity.[4] Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of solid this compound into a fine powder using an agate mortar and pestle.[7]

-

Mixing : Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[7] The KBr is used because it is transparent in the mid-IR range.[3]

-

Pellet Formation : Transfer the mixture to a die set and apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][8]

-

Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet is recorded for correction.[7]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[9]

-

Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the molecule to eject an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this general workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust analytical basis for the identification and structural confirmation of this compound. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable fingerprint for this important pharmaceutical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and industrial applications.

References

- 1. chem.washington.edu [chem.washington.edu]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps In Preparing Kbr Pellets For Spectroscopy? Master Ir Analysis With Clear, Accurate Spectra - Kintek Press [kinteksolution.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure (S)-Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of enantiomerically pure (S)-tropic acid. This compound is a crucial chiral building block, notably used in the synthesis of important anticholinergic drugs such as atropine and scopolamine.[1][2] A thorough understanding of its physical characteristics is essential for its synthesis, purification, quality control, and application in pharmaceutical development.

Core Physical Properties

The physical properties of this compound are distinct from its (R)-enantiomer and the racemic mixture. As a chiral compound, its most defining characteristic is its optical rotation.[3]

Table 1: Summary of Quantitative Physical Data for Tropic Acid Isomers

| Property | (S)-(-)-Tropic Acid | (R)-(+)-Tropic Acid | (±)-Tropic Acid (Racemic) |

| Appearance | White crystalline powder | - | Needles or plates from water or benzene |

| Melting Point | 126-128 °C[4] | 107 °C[4] | 116-118 °C[4][5][6] |

| Specific Rotation | [α]D20 = -72° (c=0.5 in water)[4] | [α]D20 = +72° (c=0.5 in water)[4] | 0° |

| Water Solubility | 20 g/L (20 °C)[4][7] | 20 g/L (20 °C) | 20 g/L (20 °C)[7] |

Solubility Profile

This compound exhibits moderate solubility in water and good solubility in several common organic solvents. This information is critical for selecting appropriate solvent systems for reaction, extraction, and crystallization processes.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Water | 20 g/L at 20 °C[4][7] | 1 gram dissolves in 50 ml of water. Freely soluble in boiling water.[4] |

| Methanol | 0.1 g/mL (100 g/L)[7][8] | Soluble[4] |

| Ethanol | Soluble[4][7] | - |

| Ether | Soluble[4][7] | - |

| Benzene | Slightly Soluble[4] | - |

| Petroleum Ether | Practically Insoluble[4] | - |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. While enantiomers cannot be distinguished by standard NMR, IR, or MS techniques alone, these methods are vital for confirming the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The chemical shifts can vary slightly depending on the solvent used.[9]

Table 3: 1H and 13C NMR Chemical Shifts for Tropic Acid

| Nucleus | Chemical Shift (δ) in D₂O, pH 7.4[10] |

| 1H NMR | 7.31-7.41 (m, 5H, Ar-H), 4.04-4.08 (m, 1H, CH), 3.83-3.87 (m, 1H, CH₂), 3.66-3.69 (m, 1H, CH₂) |

| 13C NMR | 183.00 (C=O), 141.48 (Ar-C), 131.53 (Ar-CH), 130.91 (Ar-CH), 129.88 (Ar-CH), 66.53 (CH₂OH), 59.65 (CH-COOH) |

Note: In deuterated chloroform (CDCl₃), the carboxylic acid proton (COOH) would typically appear as a broad singlet further downfield (>10 ppm). In DMSO-d₆, this proton signal is also observable, and coupling to adjacent protons may be resolved.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is identical to that of its (R)-enantiomer and the racemate.

Table 4: Characteristic IR Absorption Bands for Tropic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding |

| C=O (Carboxylic Acid) | ~1700 | Strong, sharp absorption |

| O-H (Alcohol) | 3200-3600 | Broad band, often overlapping with the acid O-H |

| C-O Stretch | 1000-1300 | Medium to strong absorptions |

| Aromatic C-H | ~3030 | Weak to medium absorption |

| Aromatic C=C | 1450-1600 | Multiple weak to medium bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

-

Molecular Formula: C₉H₁₀O₃[3]

-

Molecular Weight: 166.17 g/mol [3]

-

Expected [M-H]⁻ (Negative Ion Mode): 165.055

-

Expected [M+H]⁺ (Positive Ion Mode): 167.070

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C.[4]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (126°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Specific Rotation Measurement (Polarimetry)

Optical rotation is the definitive property of a chiral substance and is measured using a polarimeter. The specific rotation is a standardized value.[12]

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., water) to achieve a known concentration (c), typically in g/mL. For this compound, a concentration of 0.005 g/mL (0.5 g/100mL) in water is cited.[4]

-

Polarimeter Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled only with the solvent.

-

Sample Measurement: Fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Recording: Record the observed optical rotation (α) in degrees. A negative value indicates levorotatory rotation (counter-clockwise), characteristic of the (S)-enantiomer.[12]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:

-

α = observed rotation

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

Solubility Determination

A common method to determine solubility is the shake-flask method, which measures the equilibrium solubility at a specific temperature.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary.

-

Separation: Allow the suspension to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Analysis: Determine the concentration of this compound in the filtered solution using a suitable analytical technique, such as HPLC with UV detection or by careful evaporation of the solvent and weighing the residue.

-

Reporting: Express the solubility in units such as g/L or mg/mL.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the complete physicochemical characterization of a chiral compound like this compound.

Caption: Physicochemical characterization workflow for this compound.

Logical Relationship for Chiral Analysis

This diagram outlines the logical steps and decisions involved in analyzing a chiral sample.

Caption: Decision workflow for the analysis of a chiral compound.

References

- 1. Tropic acid - Wikipedia [en.wikipedia.org]

- 2. This compound (16202-15-6) at Nordmann - nordmann.global [nordmann.global]

- 3. Tropic acid, (-)- | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tropic Acid [drugfuture.com]

- 5. Tropic acid 98 552-63-6 [sigmaaldrich.com]

- 6. Tropic acid | CAS#:529-64-6 | Chemsrc [chemsrc.com]

- 7. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]

- 8. DL-TROPIC ACID CAS#: 28845-94-5 [m.chemicalbook.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mason.gmu.edu [mason.gmu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

(S)-tropic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tropic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of several important anticholinergic drugs, including atropine and hyoscyamine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an examination of the signaling pathways affected by its derivatives. The document also includes a detailed experimental protocol for a competitive radioligand binding assay to assess the affinity of compounds for muscarinic acetylcholine receptors, the primary target of this compound-derived pharmaceuticals.

Chemical and Physical Properties

This compound, with the IUPAC name (2S)-3-hydroxy-2-phenylpropanoic acid, is a white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16202-15-6 | [1] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [2][3] |

| Melting Point | 116-118 °C | [4][5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Solubility | Soluble in alcohols and ethers; insoluble in petroleum | [4] |

Synthesis of Tropic Acid

A common method for the synthesis of tropic acid involves the condensation of methyl phenylacetate with formaldehyde. The following protocol is adapted from a described method for tropic acid synthesis.[4]

Synthesis of Methyl Tropate

Materials:

-

Methyl phenylacetate

-

Polyoxymethylene

-

Sodium bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

Tartaric acid

Procedure:

-

Under a nitrogen atmosphere, mix sodium bicarbonate (0.17 g, 2 mmol), polyoxymethylene (2.8 g, 0.09 mmol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mmol) at room temperature.

-

Slowly increase the temperature to 34°C and maintain for 1 hour.

-

Further, increase the temperature to 45-46°C and continue the reaction for 12 hours.

-

Cool the reaction mixture to room temperature and continue stirring for 7 hours.

-

After the reaction is complete, add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.

-

Evaporate the solvent under reduced pressure and filter the residue.

-

Collect the product, colorless oily methyl tropate, by vacuum distillation at 124-126°C/400Pa.

Hydrolysis to Tropic Acid

Materials:

-

Methyl tropate

-

Methanol

-

5% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

Heat a mixture of methyl tropate (10.5 g, 0.06 mmol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mmol) to 90-100°C and reflux for 1 hour.

-

Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Allow the solution to stand overnight for crystal precipitation.

-

Filter the precipitate and wash the filter cake with ice water.

-

Recrystallize the product from water and dry to obtain tropic acid.

Biological Activity and Signaling Pathway

This compound itself is primarily used as a chiral building block. Its biological significance is realized in its esterified forms, such as hyoscyamine and atropine (a racemic mixture of hyoscyamine). These compounds act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).

Acetylcholine, a major neurotransmitter in the parasympathetic nervous system, binds to muscarinic receptors to elicit a "rest and digest" response. This includes decreased heart rate, increased glandular secretions, and smooth muscle contraction. By blocking the binding of acetylcholine to these receptors, atropine and hyoscyamine inhibit these parasympathetic effects.

The signaling pathway involves the G-protein coupled muscarinic receptors (M1-M5). For example, in the heart, acetylcholine binds to M2 receptors, which are coupled to Gi proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the opening of potassium channels, resulting in hyperpolarization and a decreased heart rate. Atropine competitively blocks this interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard method. This protocol is a general guideline and may require optimization.[7][8]

Objective

To quantify the affinity of a test compound (e.g., an ester of this compound) for each of the five muscarinic receptor subtypes (M1-M5) by measuring its ability to displace a radiolabeled antagonist.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: The compound of interest, serially diluted.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor subtype in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of [³H]NMS (typically at its Kd value).

-

Add varying concentrations of the test compound.

-

For total binding wells, no competing ligand is added.

-

For non-specific binding wells, a high concentration of atropine (1 µM) is added.

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 20°C) for a duration sufficient to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound | 16202-15-6 [chemicalbook.com]

- 2. Tropic acid, (-)- | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Tropic acid 98 552-63-6 [sigmaaldrich.com]

- 6. This compound (16202-15-6) at Nordmann - nordmann.global [nordmann.global]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(S)-Tropic Acid: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tropic acid, a chiral carboxylic acid, is a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, with a focus on its biosynthesis, natural sources, and methods of isolation and characterization. Quantitative data on its prevalence in various plant species are presented, alongside detailed experimental protocols for its extraction, purification, and identification. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound is the acidic moiety of the pharmacologically important tropane alkaloids, hyoscyamine and scopolamine. Its discovery is intrinsically linked to the isolation and structural elucidation of these alkaloids from plants of the Solanaceae family. The hydrolysis of hyoscyamine yields this compound and the tropine base, revealing its role as a key building block in these bioactive compounds. The stereochemistry of tropic acid is crucial for its biological activity; the (S)-enantiomer is the biologically active form.

Natural Occurrence

This compound is not found in its free form in nature but rather as an ester in tropane alkaloids. The primary natural sources of these alkaloids are plants belonging to the Solanaceae family. The concentration of the parent alkaloids, and by extension this compound, varies depending on the plant species, part of the plant, and environmental conditions.

Table 1: Quantitative Occurrence of Hyoscyamine (containing this compound) in Various Plant Species

| Plant Species | Plant Part | Hyoscyamine Content (mg/g dry weight) | Reference |

| Atropa belladonna | Roots | 0.53 | [1] |

| Leaves | 0.92 | [1] | |

| Datura stramonium | Aerial Parts | 1.13 (as atropine) | [2] |

| Mandragora officinarum | Roots | Levels can be up to 10-fold higher than in M. autumnalis | [3] |

| Mandragora autumnalis | Roots | Lower than M. officinarum | [3] |

Biosynthesis of this compound

The biosynthesis of tropic acid in plants is a fascinating and unique metabolic pathway. It originates from the amino acid L-phenylalanine. The pathway involves a remarkable intramolecular rearrangement of the carbon skeleton.

Diagram 1: Biosynthetic Pathway of this compound

References

A Comprehensive Technical Guide to the Solubility of (S)-Tropic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (S)-tropic acid in various organic solvents. The information is targeted toward professionals in research, chemical synthesis, and pharmaceutical development who require precise solubility data for applications such as reaction chemistry, purification, and formulation. This document compiles available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents logical workflows for solubility testing.

Core Topic: this compound Solubility

This compound, also known as (S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily as a key chiral intermediate in the synthesis of anticholinergic drugs like hyoscyamine and scopolamine. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and the formulation of active pharmaceutical ingredients (APIs). While much of the publicly available data pertains to the racemic mixture, DL-tropic acid, the solubility of a single enantiomer, such as this compound, in an achiral solvent is identical to that of its racemate.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tropic acid in selected organic solvents. It is important to note that most of the specific quantitative data found is for the racemic DL-tropic acid.

| Solvent | Chemical Formula | Solubility (g/mL) | Temperature (°C) | Notes |

| Methanol | CH₃OH | 0.1[1][2] | Not Specified | Data for DL-Tropic Acid. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.2[3] | Not Specified | Data for DL-Tropic Acid. |

| Water | H₂O | 0.02 | 20 | Data for DL-Tropic Acid.[1][4] |

Qualitative Solubility Information

In addition to the quantitative data, this compound is reported to be soluble in a range of other common organic solvents. This qualitative information is valuable for solvent screening in various applications.

-

Ethanol: Soluble[1]

-

Diethyl Ether: Soluble[1]

-

Acetone: Soluble[5]

-

Chloroform: Soluble

-

Dichloromethane: Soluble

-

Ethyl Acetate: Soluble

Experimental Protocol: Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid drawing any solid particles, attach a syringe filter to the syringe before withdrawing the liquid.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution added.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of solution added

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

References

Quantum Chemical Blueprint for (S)-Tropic Acid: A Technical Guide for Drug Development Professionals

Abstract

(S)-tropic acid, a chiral carboxylic acid, is a key synthetic precursor for important anticholinergic drugs such as atropine and hyoscyamine. A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for optimizing synthetic routes and designing novel derivatives with enhanced pharmacological profiles. This technical guide outlines a comprehensive computational framework using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing detailed proposed methodologies for a systematic in-silico investigation. The protocols described herein are designed to generate a robust dataset of molecular properties, facilitating a deeper understanding of this vital pharmaceutical intermediate.

Introduction

Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, possesses a chiral center at the C2 position, with the (S)-enantiomer being the biologically relevant precursor for several tropane alkaloids.[1][2] The molecule's structural flexibility, arising from rotatable bonds in its side chain, dictates its three-dimensional structure and, consequently, its interaction with other molecules and its chemical reactivity. Quantum chemical calculations offer a powerful, non-experimental approach to explore molecular properties with high accuracy.[3] By employing methods like Density Functional Theory (DFT), we can predict geometries, spectroscopic signatures, and electronic parameters that are often difficult or expensive to determine experimentally.[4]

This guide proposes a systematic computational study of this compound to create a detailed in-silico profile. The objectives of this proposed study are:

-

To identify the stable conformers of this compound and determine their relative energies.

-

To predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, to aid in experimental characterization.

-

To calculate key electronic and physicochemical properties, such as frontier molecular orbitals and acidity (pKa), to understand its reactivity.

The following sections detail the proposed computational protocols, data presentation structures, and logical workflows for this investigation.

Proposed Computational Methodologies

This section outlines the theoretical protocols for a comprehensive DFT-based study of this compound. The methodologies are presented as a series of sequential experiments.

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the global minimum energy structure and other low-energy conformers is critical.[5]

Protocol:

-

Initial Conformational Search: A stochastic molecular mechanics (MM) search will be performed using a force field such as MMFF. All structures within a 10 kcal/mol energy window of the identified minimum will be retained for further analysis.

-

DFT Optimization: The geometries of the conformers obtained from the MM search will be re-optimized using DFT. A two-step optimization process is recommended for efficiency:

-

Initial Optimization: A computationally less expensive level of theory, such as the B3LYP functional with the 6-31G(d) basis set, will be used for initial geometry refinement.[6][7]

-

Final Optimization and Frequency Calculation: The resulting structures will be further optimized using a more robust level of theory, such as the ωB97X-D functional with the 6-311+G(d,p) basis set . The inclusion of a dispersion correction (D3) is important for accurately capturing intramolecular interactions. A vibrational frequency analysis will be performed at this level to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Solvation Effects: To model a more realistic environment, single-point energy calculations will be performed on the final gas-phase geometries using a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) , with water as the solvent.

-

Energy Analysis: The final energies (including zero-point vibrational energy corrections) in both the gas phase and solution will be used to determine the relative stability and Boltzmann population of each conformer at 298.15 K.

Spectroscopic Property Prediction

2.2.1. NMR Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives.

Protocol:

-

Shielding Tensor Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding tensors for all atoms in the Boltzmann-averaged conformational ensemble.[1][8] This calculation will be performed at the B3LYP/cc-pVTZ level of theory, a combination known to provide good accuracy for NMR predictions.[9]

-

Chemical Shift Calculation: The absolute shielding values (σ) will be converted to chemical shifts (δ) relative to a reference standard, Tetramethylsilane (TMS). The chemical shift is calculated as δ = σ_ref - σ_iso. The shielding constant for TMS (σ_ref) will be calculated at the same level of theory.

-

Spin-Spin Coupling Constants: J-coupling constants (e.g., ³J_HH) can also be calculated to provide further structural insight, particularly regarding dihedral angles.

2.2.2. Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to predict the IR spectrum, helping to identify characteristic functional group vibrations.

Protocol:

-

Frequency Data: The vibrational frequencies and corresponding intensities will be obtained from the frequency calculations performed during the conformational analysis (ωB97X-D/6-311+G(d,p)).

-

Spectrum Generation: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for this level of theory) to account for anharmonicity and systematic errors. The scaled frequencies and their intensities will be used to generate a theoretical IR spectrum.

Electronic and Physicochemical Property Calculation

2.3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO will be extracted from the results of the final geometry optimization (ωB97X-D/6-311+G(d,p)) for the lowest energy conformer.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO will be calculated. This gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.3.2. Acidity (pKa) Prediction

The pKa is a fundamental property for any carboxylic acid, influencing its behavior in biological systems.

Protocol:

-

Thermodynamic Cycle: The pKa will be predicted using a thermodynamic cycle that involves calculating the Gibbs free energy of deprotonation in both the gas phase and solution.

-

Geometry Optimization: The geometries of both the neutral this compound and its conjugate base (tropate anion) will be optimized at the M06-2X/6-311+G(d,p) level of theory in conjunction with the SMD (Solvation Model based on Density) continuum solvent model for water.[10]

-

Free Energy Calculation: The Gibbs free energies of the neutral acid, its anion, and a proton in aqueous solution will be calculated. The pKa is then derived from the overall free energy change of the dissociation reaction.

Data Presentation

All quantitative data generated from the proposed calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Conformational Analysis Summary of this compound

| Conformer ID | Relative Gas-Phase Energy (kcal/mol) | Relative Solvated Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| STA-1 | 0.00 | 0.00 | ||

| STA-2 | ||||

| STA-3 |

| ... | | | | |

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | ||

| C2 | ||

| C3 | ||

| ... | ||

| Hα | ||

| Hβ |

| ... | | |

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | ||

| O-H stretch (carboxyl) | ||

| C=O stretch (carboxyl) | ||

| C-O stretch |

| Aromatic C-H stretch | | |

Table 4: Calculated Electronic and Physicochemical Properties

| Property | Value | Units |

|---|---|---|

| HOMO Energy | eV | |

| LUMO Energy | eV | |

| HOMO-LUMO Gap | eV | |

| Dipole Moment | Debye |

| Predicted pKa | | |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the proposed computational workflows and the logical connections between different calculated properties.

References

- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. optibrium.com [optibrium.com]

- 5. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ORCA Input Library - Geometry optimizations [sites.google.com]

- 8. NMR spectra - ORCA 5.0 tutorials [faccts.de]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols: (S)-Tropic Acid as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tropic acid, a naturally occurring chiral carboxylic acid, serves as a valuable and versatile building block in modern organic synthesis. Its inherent chirality makes it a crucial starting material for the enantioselective synthesis of a wide range of biologically active molecules, most notably the tropane alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals and as a chiral auxiliary, highlighting its importance in drug development and asymmetric synthesis.

Core Applications of this compound

The primary application of this compound lies in its role as a precursor for the synthesis of anticholinergic drugs. Its carboxylic acid and hydroxyl functionalities allow for straightforward esterification and other modifications, while its chiral center is essential for the biological activity of the final products.

Synthesis of Tropane Alkaloids

This compound is a key component in the semi-synthesis of important tropane alkaloids like hyoscyamine and its derivative, ipratropium bromide.

Biosynthesis of Hyoscyamine: In plants of the Solanaceae family, hyoscyamine is biosynthesized through the esterification of tropine with a derivative of tropic acid.[1][2] The tropic acid moiety itself is derived from the amino acid phenylalanine through a series of enzymatic transformations, including an interesting intramolecular rearrangement.[1]

Caption: Biosynthetic pathway of (S)-hyoscyamine.

Chemical Synthesis of Hyoscyamine and Ipratropium Bromide: The chemical synthesis of these compounds generally involves the esterification of a tropine derivative with this compound or its activated form.

Caption: General synthetic scheme for tropane alkaloids.

This compound as a Chiral Auxiliary

The chiral scaffold of this compound can be utilized to induce stereoselectivity in a variety of chemical transformations. By temporarily attaching it to an achiral molecule, it can direct the formation of a new stereocenter.

Caption: Concept of a chiral building block.

Experimental Protocols

Protocol 1: Synthesis of (-)-Tropic Acid-N-isopropylnortropine Ester Hydrochloride

This protocol is adapted from patent literature and describes the esterification of (-)-tropic acid with N-isopropylnortropine, a key intermediate in the synthesis of ipratropium bromide.[3][4]

Materials:

-

(-)-Tropic acid

-

Acetyl chloride

-

Thionyl chloride

-

N-isopropylnortropine methanesulfonate

-

Dichloromethane

-